Z-dehydroVal-OH
Description
Z-dehydroVal-OH, a protected amino acid derivative, is characterized by a benzyloxycarbonyl (Z) group attached to the α-amino group of dehydrovaline. Z-Val-OH has the molecular formula C₁₃H₁₇NO₄, a molecular weight of 251.3 g/mol, and serves as a key intermediate in peptide synthesis for protecting the valine residue during solid-phase assembly .
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-methyl-2-(phenylmethoxycarbonylamino)but-2-enoic acid |
InChI |
InChI=1S/C13H15NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
NVFPPWRBEZLYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)O)NC(=O)OCC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of benzyloxycarbonyl chloride to protect the amino group, followed by dehydration to introduce the double bond .
Industrial Production Methods: While specific industrial production methods for Z-dehydroVal-OH are not widely documented, the general approach involves large-scale synthesis using similar protection and dehydration steps. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Z-dehydroVal-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like and are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated valine derivatives.
Substitution: Formation of various substituted valine derivatives.
Scientific Research Applications
Chemistry: Z-dehydroVal-OH is used as a building block in the synthesis of peptides and other complex molecules.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of dehydro amino acids in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its ability to mimic natural amino acids makes it valuable in medicinal chemistry.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Z-dehydroVal-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The dehydrovaline moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Z-Val-OH vs. Z-D-Val-OH
Z-Val-OH (L-isomer) and Z-D-Val-OH (D-isomer) share identical molecular formulas but differ in stereochemistry. Key distinctions include:
- Biological Activity : The L-isomer is metabolically active in biological systems, whereas the D-isomer is often inactive or exhibits altered binding to enzymes and receptors .
- Synthesis Applications : Both are used in peptide synthesis, but the D-isomer is critical for creating peptidomimetics or studying chiral recognition .
Table 1: Physicochemical Comparison of Z-Val-OH and Z-D-Val-OH
Z-Val-OH vs. Z-Phe-OH
Z-Phe-OH (N-benzyloxycarbonyl-L-phenylalanine) differs in the amino acid side chain (phenylalanine vs. valine), leading to distinct properties:
- Structural Differences : Z-Phe-OH has a phenyl group instead of valine’s isopropyl group, increasing hydrophobicity and aromatic interactions .
- Synthetic Utility : Z-Phe-OH is used in synthesizing hydrophobic peptide segments, while Z-Val-OH is preferred for introducing β-branched residues .
Table 2: Functional Comparison of Z-Val-OH and Z-Phe-OH
Z-Val-OH vs. H-Phe(4-NH₂)-OH
H-Phe(4-NH₂)-OH (4-aminophenylalanine) is a functional analog with an amino-substituted phenyl group. Unlike Z-Val-OH, it lacks the Z-protecting group but shares applications in modified peptide design:
- Reactivity: The free amino group in H-Phe(4-NH₂)-OH allows post-synthetic modifications (e.g., conjugation), whereas Z-Val-OH requires deprotection for further functionalization .
- Toxicity : H-Phe(4-NH₂)-OH has higher toxicity (H315-H319-H335 warnings) compared to the inert Z-protected analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
